3-(Cyclohexyloxy)propan-1-ol
Overview
Description
3-(Cyclohexyloxy)propan-1-ol: is an organic compound with the molecular formula C9H18O2 . . The compound consists of a propanol backbone with a cyclohexyloxy group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)propan-1-ol typically involves the reaction of cyclohexanol with 3-chloropropanol in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of this compound and sodium chloride as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts , can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 3-(Cyclohexyloxy)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : The compound can be reduced to form 3-(Cyclohexyloxy)propan-1-amine using reducing agents such as lithium aluminum hydride .
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride to form 3-(Cyclohexyloxy)propyl chloride .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 3-(Cyclohexyloxy)propanoic acid.
Reduction: 3-(Cyclohexyloxy)propan-1-amine.
Substitution: 3-(Cyclohexyloxy)propyl chloride.
Scientific Research Applications
3-(Cyclohexyloxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexyloxy)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon atom.
3-(Cyclohexyloxy)butan-1-ol: Similar structure but with an additional carbon in the backbone.
Cyclohexyloxyethanol: Similar structure but with a shorter carbon chain.
Uniqueness: : 3-(Cyclohexyloxy)propan-1-ol is unique due to its specific arrangement of the cyclohexyloxy group and the hydroxyl group on the propanol backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-cyclohexyloxypropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-4-8-11-9-5-2-1-3-6-9/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZISPFMRVBHTCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75322-09-7 | |
Record name | 3-(cyclohexyloxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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